![molecular formula C19H29N5O2 B5507836 9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)
9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which is a related class to the compound , involves the preparation for antihypertensive screening. These compounds were synthesized with varying substituents, highlighting the versatility and complexity in their synthesis processes (Clark et al., 1983). A method for constructing 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines has been demonstrated, showcasing an efficient synthesis pathway (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Studies on similar spirotetrahydropyran derivatives provide insights into the molecular structure, including crystallographic analysis revealing complex hydrogen bonding patterns and the planarity of systems involving pyrazole and thiadiazole rings (Shibata & Mizuguchi, 2010).
Chemical Reactions and Properties
The compound's reactivity, including its participation in Prins cascade cyclizations and its ability to undergo transformations into pyrazole-5-carboxylates via cycloadditions, underscores its versatile chemical properties (Reddy et al., 2014); (Gioiello et al., 2009).
Physical Properties Analysis
The physical properties, such as thermodynamic behaviors and crystalline structure, of related compounds provide a foundational understanding for analyzing the physical characteristics of our target compound. Detailed crystallographic studies and thermodynamic property analyses offer insights into the stability and physical behavior of these molecules (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones and related compounds, including their reactivity, functional group transformations, and interactions with nucleophiles, have been extensively studied. These studies highlight the compound's potential in various chemical reactions and its reactivity profile, providing a comprehensive overview of its chemical behaviors (Kuroyan et al., 1983).
Scientific Research Applications
Biological Activity and Synthesis
1,9-Diazaspiro[5.5]undecanes, a category that includes the compound , are noted for their biological activity. Research indicates their potential in treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties
Specific 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared for antihypertensive screening, demonstrating significant activity in this regard. The antihypertensive activity appears to be predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Synthesis Methods
The construction of 3,9-diazaspiro[5.5]undecane derivatives is achievable via intramolecular spirocyclization of pyridine substrates, offering a pathway for synthesizing compounds with potential biological activities (Parameswarappa & Pigge, 2011).
Novel Compound Synthesis
Trispiropyrrolidine/thiapyrrolizidines have been synthesized efficiently through 1,3-dipolar cycloaddition reactions involving azomethine ylides and novel dipolarophiles, highlighting the versatility of diazaspiro compounds in synthesizing complex molecular structures (Singh & Singh, 2017).
Pharmaceutical Applications
Some 3,9-diazaspiro[5.5]undecane derivatives are known as CCR8 antagonists, suggested to be useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(5-methyl-1H-pyrazole-3-carbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-14-11-16(21-20-14)18(26)23-9-6-19(7-10-23)5-3-17(25)24(13-19)15-4-8-22(2)12-15/h11,15H,3-10,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXRWDKXKYYGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC3(CCC(=O)N(C3)C4CCN(C4)C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


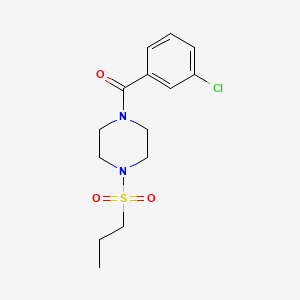
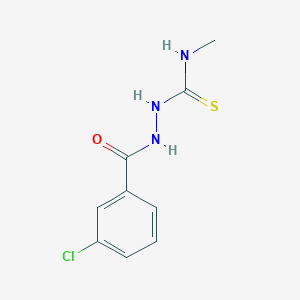
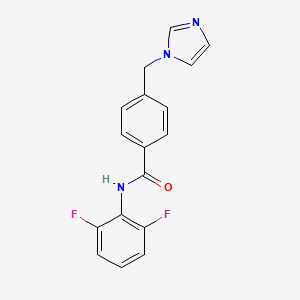
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)
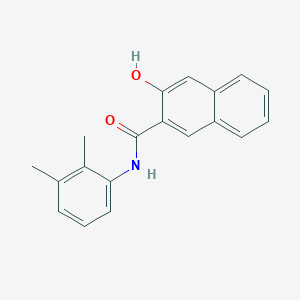

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)
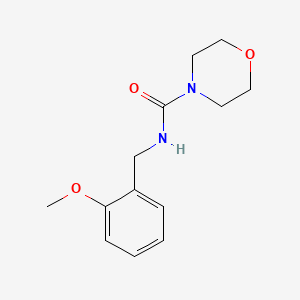
![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)
![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)
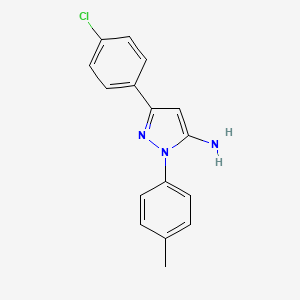
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)